BenchChemオンラインストアへようこそ!

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine

Lipophilicity Aqueous solubility Purine kinase inhibitors

6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine (CAS 1917234-07-1) is a purine derivative featuring a 2-amino group and a 6-(4-methyl-1,4-diazepan-1-yl) substituent (PubChem CID. With a molecular weight of 247.30 Da and calculated XLogP3 of 0.4, it represents a moderately polar purine scaffold available from screening libraries such as ChemDiv (Compound ID Y044-6508).

Molecular Formula C11H17N7
Molecular Weight 247.306
CAS No. 1917234-07-1
Cat. No. B2690569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine
CAS1917234-07-1
Molecular FormulaC11H17N7
Molecular Weight247.306
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C11H17N7/c1-17-3-2-4-18(6-5-17)10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H3,12,13,14,15,16)
InChIKeyVXTYWQAPAMIXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine (CAS 1917234-07-1): Purine Scaffold Physicochemical Profile and Procurement Guide


6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine (CAS 1917234-07-1) is a purine derivative featuring a 2-amino group and a 6-(4-methyl-1,4-diazepan-1-yl) substituent (PubChem CID 104623134) [1]. With a molecular weight of 247.30 Da and calculated XLogP3 of 0.4, it represents a moderately polar purine scaffold available from screening libraries such as ChemDiv (Compound ID Y044-6508) . Unlike classical CDK inhibitors such as olomoucine or NU2058, the diazepane ring introduces a basic tertiary amine center (calculated pKa ~8) that can be protonated under physiological conditions, offering distinct physicochemical properties for medicinal chemistry optimization.

Why Generic Purine CDK Inhibitors Cannot Substitute for 6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine


Purine-based kinase inhibitors exhibit extreme sensitivity to substitution patterns at the 6- and 2-positions. The widely used CDK inhibitor NU2058 (6-cyclohexylmethoxy-9H-purin-2-amine) shares the purin-2-amine core but replaces the diazepane with a cyclohexylmethoxy ether, resulting in a >5-fold increase in lipophilicity (XLogP3 2.1 vs 0.4) and loss of the ionizable amine [1]. Even within diazepane-substituted purines, removal of the 2-amino group (as in 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine, CAS 2108442-26-6) eliminates a key hydrogen bond donor, fundamentally altering the pharmacophore . These structural differences preclude generic interchangeability for target engagement or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine vs Purine Inhibitor Analogs


Lower Lipophilicity of 6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine vs NU2058 for Improved Aqueous Solubility

The target compound exhibits a calculated XLogP3 of 0.4, substantially lower than the structurally analogous CDK inhibitor NU2058 (XLogP3 2.1), both computed by the XLogP3 3.0 algorithm in PubChem [1][2]. This 1.7 log unit reduction in lipophilicity predicts improved aqueous solubility and reduced non-specific binding, a critical advantage for biochemical assay development and in vitro profiling where compound aggregation or insolubility artifacts pose significant challenges.

Lipophilicity Aqueous solubility Purine kinase inhibitors

Enhanced Hydrogen Bond Acceptor Capacity of 6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine vs Ether-Linked Purine NU2058

The target compound contains six hydrogen bond acceptor atoms (HBA = 6) compared to five for NU2058 (HBA = 5), as computed by the Cactvs algorithm in PubChem [1][2]. The additional acceptor is the tertiary amine nitrogen within the 4-methyl-1,4-diazepane ring, which can participate in water-mediated hydrogen bond networks or direct polar interactions within kinase hinge regions or other ATP-binding pockets.

Hydrogen bond acceptor Kinase hinge binding Purine scaffold

Reduced Conformational Flexibility of 6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine vs Olomoucine and Purvalanol A

The target compound possesses only one rotatable bond (the bond connecting the diazepane ring to the purine core), compared to six rotatable bonds for olomoucine (CID 4592) and seven for purvalanol A (CID 456214), as computed by the Cactvs algorithm [1][2][3]. This extreme conformational restriction limits the number of low-energy conformers accessible in solution, minimizing the entropic penalty upon target binding.

Conformational rigidity Entropic penalty Kinase inhibitor design

Class-Level Potency Evidence: 4-Methyl-1,4-diazepan-1-yl Purine Scaffold Achieves Sub-100 nM PRMT5 Inhibition

A structurally related 4-methyl-1,4-diazepan-1-yl purine derivative, (6-(4-methyl-1,4-diazepan-1-yl)-2-(4-benzyloxyphenyl)-9H-purine, CHEMBL5188230), was reported to inhibit human protein arginine N-methyltransferase 5 (PRMT5) with an IC50 of 17 nM, as curated in BindingDB (BDBM50606117) [1]. This demonstrates that the 4-methyl-1,4-diazepan-1-yl purine core can support high-affinity target engagement when elaborated at the 2-position. The target compound, bearing a free 2-amino group, serves as a viable and synthetically accessible starting point for PRMT5 or kinase inhibitor optimization—directly leveraging this scaffold’s proven capacity for nanomolar potency.

PRMT5 Diazepane-purine Epigenetic inhibitors

Optimal Research and Procurement Application Scenarios for 6-(4-Methyl-1,4-diazepan-1-yl)-9H-purin-2-amine


Scaffold for Fragment-Based or Structure-Guided Kinase Inhibitor Design

The compound’s unique combination of low lipophilicity (XLogP3 0.4), six hydrogen bond acceptors, and extreme conformational rigidity (one rotatable bond) makes it an ideal starting scaffold for fragment-based drug discovery (FBDD) or structure-guided optimization of selective kinase inhibitors. Its compact structure and balanced polarity permit efficient fragment elaboration while maintaining drug-like properties [1].

High-Solubility Probe for Biochemical Assay Development

With an XLogP3 of 0.4—substantially lower than purvalanol A (4.3) or NU2058 (2.1)—the target compound is predicted to exhibit superior aqueous solubility. This property, combined with a protonatable diazepane nitrogen (pKa ~8), makes it especially suitable for high-concentration biochemical assays where common purine inhibitors precipitate or aggregate, compromising data quality [1][2].

PRMT5 and Epigenetic Inhibitor Library Diversification

Class-level evidence demonstrates that the 4-methyl-1,4-diazepan-1-yl purine scaffold can achieve nanomolar PRMT5 inhibition (IC50 17 nM for a 2-substituted analog) [3]. The target compound’s free 2-amino group provides a direct, synthetically tractable handle for rapid parallel derivatization (acylation, sulfonylation, or reductive amination), enabling efficient exploration of SAR around the PRMT5 substrate-binding site.

Conformationally Restricted Purine Control for Kinase Profiling Panels

The extreme conformational rigidity (1 rotatable bond) of the target compound contrasts sharply with flexible purine inhibitors such as olomoucine (6 rotatable bonds) [4]. This property makes it valuable as a tool compound or control in kinase profiling panels to assess the contribution of conformational entropy to binding selectivity, particularly for targets with rigid adenine-binding pockets.

Quote Request

Request a Quote for 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.